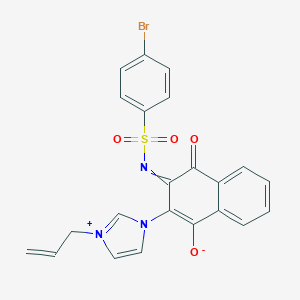![molecular formula C25H37N3O5 B264189 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B264189.png)
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound It features a chromenone core, a piperazine ring, and a cyclohexylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and a diketone under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved using a hydroxylating agent such as hydrogen peroxide or a peracid.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution, where a halogenated precursor reacts with piperazine.
Formation of the Acetamide Linkage: The final step involves coupling the chromenone derivative with the piperazine-cyclohexylmethyl intermediate using an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromenone core can be reduced to alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or receptor binding due to its structural features.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core and piperazine ring are likely involved in these interactions.
相似化合物的比较
Similar Compounds
- 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide
- N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide
Uniqueness
The unique combination of the chromenone core, piperazine ring, and cyclohexylmethyl group in 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in related compounds.
属性
分子式 |
C25H37N3O5 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C25H37N3O5/c1-24(2)15-20(30)23-19(29)13-18(14-21(23)33-24)32-16-22(31)26-17-25(7-5-4-6-8-25)28-11-9-27(3)10-12-28/h13-14,29H,4-12,15-17H2,1-3H3,(H,26,31) |
InChI 键 |
VUAPXASYYCXBHO-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C)O)C |
规范 SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]butanamide](/img/structure/B264106.png)

![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264118.png)
![N-(3-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264130.png)
![(6Z)-6-(13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B264145.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264160.png)
![2,3,4,9-tetramethyl-8-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B264163.png)
![6-(4-chlorophenyl)-2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264165.png)
![Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B264175.png)
![N-(1-HYDROXYBUTAN-2-YL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B264177.png)
![6-[(4-chloro-2,5-dimethoxyanilino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264192.png)
![2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B264193.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B264202.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B264203.png)
